n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide
Description
N-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)propyl)furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core linked via a propyl chain to a 3,5-dimethylpyrazole moiety. This structure combines heterocyclic aromatic systems (furan and pyrazole) known for their versatility in medicinal chemistry and material science. Its structural uniqueness lies in the substitution pattern of the pyrazole ring (3,5-dimethyl groups) and the propyl spacer, which may influence solubility, stability, and binding interactions compared to analogs .
Properties
CAS No. |
1017981-43-9 |
|---|---|
Molecular Formula |
C13H17N3O2 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]furan-2-carboxamide |
InChI |
InChI=1S/C13H17N3O2/c1-10-9-11(2)16(15-10)7-4-6-14-13(17)12-5-3-8-18-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,14,17) |
InChI Key |
USWJTGFTHAACQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C2=CC=CO2)C |
solubility |
36.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with a suitable alkylating agent.
Attachment of the propyl chain: The pyrazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the propyl chain.
Formation of the furan ring: The final step involves the reaction of the intermediate with furan-2-carboxylic acid under appropriate conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.
Scientific Research Applications
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its potential bioactivity.
Medicine: It may have therapeutic potential and can be investigated for its pharmacological properties.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application.
Comparison with Similar Compounds
Key Observations :
- Synthetic Methodology : Unlike the target compound, analogs in employ EDCI/HOBt-mediated coupling for amide bond formation, a method adaptable to the target’s synthesis .
- Thermal Stability : Higher melting points in 3b and 3d correlate with halogen substituents, suggesting stronger intermolecular forces (e.g., halogen bonding) absent in the methyl-substituted target compound .
Functional Group Impact on Bioactivity
Biological Activity
n-(3-(3,5-Dimethyl-1h-pyrazol-1-yl)propyl)furan-2-carboxamide is a synthetic compound characterized by a unique structural combination of a pyrazole and a furan ring. Its molecular formula is C13H17N3O2, with a molecular weight of 247.29 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Structural Characteristics
| Property | Details |
|---|---|
| CAS Number | 1017981-43-9 |
| IUPAC Name | N-[3-(3,5-dimethylpyrazol-1-yl)propyl]furan-2-carboxamide |
| Molecular Formula | C13H17N3O2 |
| Molecular Weight | 247.29 g/mol |
| Solubility | 36.6 µg/mL (at pH 7.4) |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, leading to significant biological effects such as:
- Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation and induce apoptosis in specific cancer cell lines.
- Antimicrobial Properties : There is emerging evidence indicating potential antibacterial and antifungal activity.
Antimicrobial Activity
The compound's potential antimicrobial properties are supported by the activity of other pyrazole derivatives. For example, certain alkaloids with similar structures have shown significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli . While direct evidence for this compound's antimicrobial action is still needed, its structural framework suggests it could exhibit comparable effects.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally related compounds:
| Compound | Biological Activity |
|---|---|
| 3-(3,5-Dimethyl-1H-pyrazol-1-yl)propylamine | Potential neuroprotective effects |
| Furan-2-carboxylic acid | Antimicrobial properties |
| Phenylpyrazolo[3,4-d]pyrimidine | Anticancer activity |
Future Research Directions
Further studies are required to elucidate the specific biological pathways affected by this compound. Key areas for future research include:
- In vitro and In vivo Studies : Conducting comprehensive studies to assess the anticancer and antimicrobial efficacy.
- Mechanistic Studies : Investigating the precise mechanisms through which this compound interacts with biological targets.
- Structure–Activity Relationship (SAR) : Exploring modifications to enhance biological activity and selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
